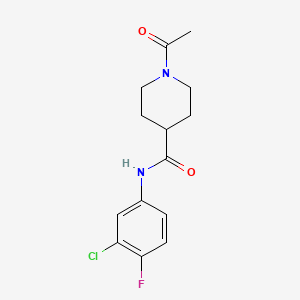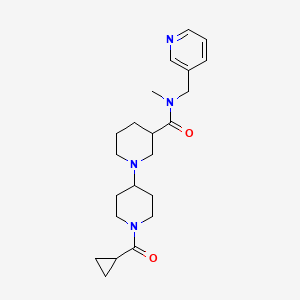![molecular formula C15H17N3O2 B5498687 N-(2-METHOXYPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA](/img/structure/B5498687.png)
N-(2-METHOXYPHENYL)-N'-[1-(4-PYRIDYL)ETHYL]UREA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-METHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methoxyphenyl group and a pyridyl group attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA typically involves the reaction of 2-methoxyaniline with 4-pyridinecarboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of N-(2-METHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-METHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyridyl group can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products Formed
Oxidation: Formation of 2-hydroxyphenyl or 2-formylphenyl derivatives.
Reduction: Formation of N-(2-METHOXYPHENYL)-N’-[1-(4-PIPERIDYL)ETHYL]UREA.
Substitution: Formation of N-(2-HALOPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA or N-(2-ALKYLPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA.
Applications De Recherche Scientifique
N-(2-METHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(2-METHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-HYDROXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA: Similar structure with a hydroxyl group instead of a methoxy group.
N-(2-CHLOROPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA: Similar structure with a chlorine atom instead of a methoxy group.
N-(2-METHOXYPHENYL)-N’-[1-(4-PIPERIDYL)ETHYL]UREA: Similar structure with a piperidine ring instead of a pyridine ring.
Uniqueness
N-(2-METHOXYPHENYL)-N’-[1-(4-PYRIDYL)ETHYL]UREA is unique due to the presence of both the methoxyphenyl and pyridyl groups, which confer specific chemical and biological properties. The methoxy group can participate in hydrogen bonding and other interactions, while the pyridyl group can engage in π-π stacking and coordination with metal ions. These features make the compound versatile and valuable for various research applications.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-pyridin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11(12-7-9-16-10-8-12)17-15(19)18-13-5-3-4-6-14(13)20-2/h3-11H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYFMGLLSUAKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopropyl-1'-[(4-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5498607.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5498623.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-iodobenzamide](/img/structure/B5498631.png)
![2-[(E)-dimethylaminomethylideneamino]thiophene-3-carboxamide](/img/structure/B5498636.png)
![N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide](/img/structure/B5498639.png)
![{3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5498646.png)

![4-[2-(4-bromophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5498657.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[({[1-(hydroxymethyl)cyclobutyl]methyl}amino)methyl]piperidin-2-one](/img/structure/B5498662.png)

![9-(2H-1,2,3-benzotriazol-2-ylacetyl)-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5498677.png)
![2-{3-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-1H-indol-1-yl}-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B5498682.png)
![1-[(1,3-dimethylpyrrolidin-3-yl)methyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5498694.png)
![1,4,6-trimethyl-N-({2-[(methylthio)methyl]-1,3-thiazol-4-yl}methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5498701.png)
